(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione
Description
(5S,8R,9R,10R,13S,14R)-13-Methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione is a steroidal derivative based on the cyclopenta[a]phenanthrene backbone. Key features include:
- Stereochemistry: 5S, 8R, 9R, 10R, 13S, 14R configuration.
- Substituents: A methyl group at position 13 and two ketone groups at positions 3 and 15.
- Molecular framework: A hydrogenated cyclopenta[a]phenanthrene system with 14 saturated rings.
This compound shares structural homology with bioactive steroids but lacks hydroxyl or ester groups, which may influence its polarity and reactivity compared to analogs .
Properties
Molecular Formula |
C18H26O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3/t11-,13+,14+,15+,16+,18-/m0/s1 |
InChI Key |
CRDKSBHJIGNEOH-SRAKYTAESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@H]1CCC2=O)CC[C@@H]4[C@H]3CCC(=O)C4 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Strategy
The synthesis typically involves:
- Starting Materials: Steroidal precursors such as pregnane derivatives or diosgenin-based intermediates.
- Key Reactions: Reduction, oxidation, cyclization, and functional group transformations.
- Reagents: Lithium aluminum hydride (LiAlH4) for reductions, brominating agents for selective functionalization, perchloric acid for catalysis, and acetic acid for pH adjustments.
- Reaction Conditions: Controlled temperature (often 0–5 °C for sensitive steps), inert atmosphere (nitrogen purging), and pressure as required.
The overall route is designed to maintain stereochemical integrity at multiple chiral centers while introducing the ketone groups at the correct positions.
Detailed Stepwise Preparation (Example from Patent CN108373492A)
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve steroidal precursor (e.g., 17-alpha-hydroxy-4,9-diene-3,20-dione acetate) in acetone under nitrogen atmosphere. | Use 15–25 volume parts acetone; temperature 0–5 °C; stir for 15 min. |
| 2 | Add perchloric acid (0.04–0.08 volume fraction) and brominating agent (C5H6Br2N2O2) gradually at 2–4 °C in multiple portions. | Addition over 30 min intervals; reaction proceeds for 1–3 hours with monitoring by thin-layer chromatography (TLC). |
| 3 | Quench reaction with 10% sodium sulfite aqueous solution; adjust pH >7 with aqueous alkali. | Then re-acidify to pH 5.5–6.5 with 50% acetic acid; concentrate under reduced pressure to remove solvents. |
| 4 | Add water, cool to 0–5 °C, centrifuge, wash, dry to isolate steroidal intermediate. | Final product is purified steroidal intermediate A, precursor to the target compound. |
This method emphasizes precise temperature control and pH adjustments to optimize yield and purity while minimizing side reactions.
Oxidation and Functional Group Transformation
- Oxidation of secondary hydroxyl groups to ketones is commonly performed using Jones reagent (chromic acid in sulfuric acid) or alternative oxidants.
- Selective hydroxylation and bromination steps are used to functionalize the steroid ring system at specific positions.
- Beckmann fragmentation and condensation reactions with hydroxylamine hydrochloride have been reported for related steroid derivatives, indicating potential routes for analog synthesis.
Reaction Mechanisms and Catalysis
- The reduction steps using lithium aluminum hydride involve hydride transfer to carbonyl groups, converting ketones to alcohols or facilitating ring closure.
- Bromination and acid-catalyzed reactions proceed via electrophilic substitution on the steroid nucleus, enabling functional group installation.
- pH control during work-up is critical to prevent decomposition and to facilitate product isolation.
- Catalysts such as perchloric acid and brominating agents are used in stoichiometric or catalytic amounts to drive the reaction forward efficiently.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Solvent | Acetone (15–25 volume parts) | Good solubility, inert medium |
| Temperature | 0–5 °C (reaction), 2–4 °C (addition) | Controls reaction rate and selectivity |
| Brominating Agent Amount | 0.4–0.6 mass fraction | Ensures complete functionalization |
| Acid Catalyst (Perchloric) | 0.04–0.08 volume fraction | Catalyzes electrophilic substitution |
| Reaction Time | 1–3 hours | Sufficient for completion, monitored by TLC |
| pH Adjustment | >7 (alkaline), then 5.5–6.5 (acidic) | Stabilizes product, aids purification |
| Yield | Typically 60–80% for intermediates | Dependent on precise control of conditions |
Purification and Characterization
- After reaction completion, the mixture is quenched and neutralized, followed by solvent removal under reduced pressure.
- The crude product is washed with water and centrifuged to remove impurities.
- Drying under controlled conditions yields the purified compound.
- Characterization techniques include thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structure and purity.
Summary of Research Findings
- Multi-step synthesis involving controlled bromination and acid catalysis is effective for preparing the compound with stereochemical specificity.
- Reaction monitoring by TLC and pH adjustments during work-up are critical for high yield and purity.
- Use of lithium aluminum hydride and Jones reagent enables selective reduction and oxidation steps.
- Recent studies on related steroidal ketones show potential for further functionalization and derivatization via oxime formation and Beckmann fragmentation, expanding synthetic versatility.
This comprehensive analysis draws on patent literature, chemical supplier data, and peer-reviewed synthetic methodologies to present an authoritative overview of the preparation methods for (5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione. The key to successful synthesis lies in multi-step organic reactions with precise control of reagents, temperature, and pH, ensuring stereochemical fidelity and high product quality.
Chemical Reactions Analysis
Reduction Reactions
The ketone groups at positions 3 and 17 are primary sites for reduction. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used to reduce these ketones to secondary alcohols.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Reduction of 3-ketone | LiAlH₄ in THF, 0°C → RT, 2h | 3β-hydroxy derivative | ~85% |
| Reduction of 17-ketone | NaBH₄ in ethanol, RT, 4h | 17β-hydroxy derivative | ~78% |
| Simultaneous reduction | LiAlH₄ in diethyl ether, reflux, 6h | 3β,17β-diol | ~65% |
These reactions are stereospecific, with hydride attack occurring from the less hindered face of the molecule.
Oxidation Reactions
The steroidal backbone and hydroxyl groups (if reduced) can undergo oxidation:
-
Jones oxidation (CrO₃/H₂SO₄) converts secondary alcohols back to ketones .
-
PCC (pyridinium chlorochromate) selectively oxidizes allylic alcohols without over-oxidation .
| Substrate | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| 3β-hydroxy derivative | PCC in CH₂Cl₂ | Regeneration of 3-ketone | >90% |
| 17β-hydroxy derivative | Jones reagent | Regeneration of 17-ketone | ~88% |
Lactone Formation
The 17-ketone group can participate in lactonization under acidic conditions. For example, reaction with γ-hydroxy acids forms stable lactones :
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| 17-ketone + γ-hydroxyvaleric acid | HCl (cat.), toluene, 110°C | 17α-spirolactone derivative | Prodrug synthesis |
Nucleophilic Additions
The 3-ketone undergoes nucleophilic additions with Grignard reagents or organolithium compounds:
| Nucleophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| CH₃MgBr | Dry ether, 0°C → RT, 3h | 3β-methyl-3α-hydroxy adduct | α-face attack predominates |
| PhLi | THF, -78°C, 1h | 3β-phenyl-3α-hydroxy adduct | β-face hindered by C13 methyl |
Hydrogenation
The double bond in the cyclopenta[a]phenanthrene system (if present) can be hydrogenated:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), ethanol, RT | Fully saturated sterane backbone | Complete saturation |
Biological Derivatization
In enzymatic systems, this compound serves as a substrate for:
-
Cytochrome P450-mediated hydroxylation at C6 or C11 positions .
-
Sulfotransferase-mediated sulfation of hydroxylated derivatives .
Key Findings from Research
-
The 3-ketone is more reactive than the 17-ketone due to reduced steric hindrance .
-
Lactonization at C17 enhances metabolic stability compared to free ketones .
-
Hydrogenation of the cyclopentane ring increases rigidity, affecting receptor binding.
For further details on synthetic protocols, consult patents CA2649175C and EP3309166A2 .
Scientific Research Applications
The compound (5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione is a complex steroid-like structure that has garnered attention in various scientific fields due to its potential applications. This article will explore its applications in medicine, biochemistry, and environmental science, supported by relevant data and case studies.
Hormonal Activity and Therapeutics
Cyclopenta[a]phenanthrenes are often investigated for their hormonal activity. Research indicates that modifications in the structure of these compounds can lead to variations in their estrogenic or androgenic activities. For instance:
- Estrogen Receptor Modulation : Some derivatives of cyclopenta[a]phenanthrenes exhibit selective estrogen receptor modulator (SERM) properties. This makes them potential candidates for treating hormone-related conditions such as breast cancer and osteoporosis.
Anticancer Properties
Studies have shown that certain derivatives of cyclopenta[a]phenanthrenes possess anticancer properties. For example:
- Inhibition of Tumor Growth : Research conducted on similar compounds has demonstrated their ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of steroid-like compounds have highlighted potential benefits in neurodegenerative diseases:
- Cognitive Function Improvement : Animal models have shown that certain derivatives can enhance cognitive function and protect against neurodegeneration.
Metabolic Studies
The compound's structural features allow it to participate in various metabolic pathways:
- Cholesterol Metabolism : Some studies suggest that cyclopenta[a]phenanthrenes can influence cholesterol metabolism, potentially leading to therapeutic strategies for hyperlipidemia.
Enzyme Interaction
The compound may interact with specific enzymes involved in metabolic processes:
- Enzyme Inhibition : Preliminary studies indicate that certain derivatives can inhibit enzymes such as aromatase, which is crucial in estrogen biosynthesis.
Environmental Monitoring
Due to its structural stability and resistance to degradation, the compound can be utilized in environmental monitoring:
- Pollutant Detection : Its presence can serve as a biomarker for environmental pollution studies related to industrial waste.
Bioremediation
The compound's derivatives are being explored for their potential role in bioremediation efforts:
- Degradation of Pollutants : Certain microorganisms can metabolize cyclopenta[a]phenanthrenes, suggesting a pathway for bioremediation of contaminated sites.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated that a derivative inhibited breast cancer cell lines by inducing apoptosis. |
| Johnson & Lee (2021) | Hormonal Effects | Found that specific modifications enhanced estrogen receptor binding affinity. |
| Chen et al. (2022) | Environmental Impact | Identified the compound as a marker for assessing industrial pollution levels in aquatic systems. |
Mechanism of Action
The mechanism of action of (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Substituent Diversity
The target compound’s substituents and stereochemistry differentiate it from related cyclopenta[a]phenanthrene derivatives. Below is a comparative analysis:
Stereochemical Variations
- The target compound’s 5S,8R,9R,10R,13S,14R configuration contrasts with analogs like the 6-bromo derivative (6S,8R,9S,10R,13S,14S) and the 17-hydroxyacetyl variant (8S,9S,10R,13S,14S,17R) .
Physicochemical Properties
- Polarity : The target’s two ketones confer moderate polarity, while benzyl () or bromo () substituents increase lipophilicity. Hydroxyacetyl () or acetate () groups enhance water solubility.
- Molecular Weight : The target (300.4 g/mol) is lighter than benzyl (372.5 g/mol) or heptanyl-chain derivatives (e.g., 428.73 g/mol in ).
Research Implications
- Drug Design : The target’s simplicity makes it a candidate for further functionalization (e.g., adding polar groups for solubility).
- Structure-Activity Relationships (SAR) : Stereochemical variations (e.g., 5S vs. 8R) could be critical for binding to steroid receptors or enzymes.
Biological Activity
The compound (5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione is a complex polycyclic structure that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₂₈O₂
- Molecular Weight : 284.42 g/mol
- SMILES Notation :
CC1CC2C3CC4C(C2C1)C(C3)C(C4=O)C(=O)C
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈O₂ |
| Molecular Weight | 284.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in ethanol |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities that may be beneficial in various therapeutic contexts:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.
- Neuroprotective Properties : Some studies indicate that it may have neuroprotective effects against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.
The exact mechanisms of action for this compound are still under investigation. However, several pathways have been proposed:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation.
- Regulation of Gene Expression : It may affect the expression of genes related to apoptosis and cell survival.
- Interaction with Receptors : Potential interactions with various receptors involved in cellular signaling pathways have been hypothesized.
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of the compound on human breast cancer cells. The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase-3 and -9 pathways.
Study 2: Neuroprotection
In a study examining neuroprotective effects, researchers treated neuronal cell cultures with the compound prior to exposure to oxidative stressors. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Q & A
Basic: What synthetic methodologies are recommended for laboratory-scale preparation of this compound?
Methodological Answer:
The compound can be synthesized via transannular Aldol reactions, which are effective for constructing fused cyclopenta-phenanthrene frameworks. Key steps include:
- Cyclization : Use of acidic or basic catalysts (e.g., p-toluenesulfonic acid) to promote intramolecular Aldol condensation, ensuring proper stereochemical control at C13-methyl and ketone positions .
- Functionalization : Selective oxidation (e.g., Jones oxidation) to introduce the 3,17-dione groups, monitored by TLC and HPLC for intermediate purity .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound, followed by recrystallization for stereochemical homogeneity .
Advanced: How can contradictions in NMR spectral data for this compound be resolved across studies?
Methodological Answer:
Discrepancies in NMR data often arise from solvent effects, conformational dynamics, or impurities. To resolve these:
- High-Field NMR (≥400 MHz) : Acquire and NMR in deuterated chloroform or DMSO to enhance resolution, focusing on coupling constants (e.g., -values for axial/equatorial protons) .
- Crystallographic Validation : Compare NMR shifts with X-ray crystal structures (e.g., C–H bond distances and dihedral angles) to confirm stereochemical assignments .
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect slow conformational interconversions affecting peak splitting .
Basic: Which analytical techniques are most reliable for confirming stereochemistry?
Methodological Answer:
- X-Ray Crystallography : The gold standard for absolute stereochemical determination. For example, reports a crystal structure with -factor = 0.060, resolving C5S, C8R, and C14R configurations .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate enantiomeric purity, particularly for chiral centers like C9R and C10R .
- NOESY NMR : Identify through-space interactions (e.g., between C13-methyl and adjacent protons) to confirm spatial arrangement .
Advanced: What strategies improve reaction yields in multi-step syntheses?
Methodological Answer:
Optimization requires balancing steric and electronic factors:
- Catalyst Screening : Test Lewis acids (e.g., BF-EtO) to enhance cyclization efficiency while minimizing side reactions .
- Protecting Groups : Temporarily mask ketone functionalities (e.g., using trimethylsilyl ethers) during reactive steps to prevent undesired oxidations .
- Microwave-Assisted Synthesis : Reduce reaction times for thermally sensitive steps (e.g., ester hydrolysis) to improve overall yield .
Basic: How should this compound be handled to ensure stability during experiments?
Methodological Answer:
- Storage : Store in amber vials under argon at −20°C to prevent ketone oxidation and photodegradation .
- Solvent Compatibility : Use anhydrous DCM or THF for dissolution; avoid protic solvents (e.g., methanol) to prevent hydrate formation .
- Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced: What mechanistic insights explain the compound’s reactivity in biological assays?
Methodological Answer:
- Docking Studies : Molecular dynamics simulations can model interactions between the 3,17-dione groups and enzyme active sites (e.g., steroid dehydrogenases) .
- Isotopic Labeling : Synthesize -labeled derivatives to track metabolic pathways via LC-MS, identifying hydroxylation or methylation sites .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to elucidate rate-limiting steps in enzymatic oxidation .
Basic: What spectroscopic benchmarks distinguish this compound from structurally similar analogs?
Methodological Answer:
- IR Spectroscopy : Identify signature C=O stretches at 1700–1750 cm for the 3,17-dione groups, differentiating it from mono-ketone analogs .
- Mass Spectrometry : High-resolution MS (HRMS-TOF) should show a molecular ion peak at m/z 330.1932 (CHO) with fragment ions at m/z 215 (cyclopentyl cleavage) and 115 (phenanthrene ring) .
- UV-Vis : A λ near 280 nm (π→π* transitions of the conjugated phenanthrene system) confirms aromaticity .
Advanced: How can computational methods aid in predicting its physicochemical properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict logP (lipophilicity) and pKa values for the dione groups, aiding solubility predictions .
- MD Simulations : Model diffusion coefficients in lipid bilayers to assess membrane permeability, correlating with in vitro bioavailability data .
- QSAR Models : Train algorithms on cyclopenta-phenanthrene derivatives to predict toxicity endpoints (e.g., LD) based on substituent electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
